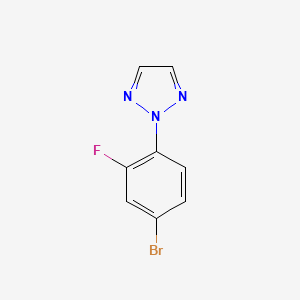
2-(4-Bromo-2-fluorophenyl)-2H-1,2,3-triazole
カタログ番号 B8305707
分子量: 242.05 g/mol
InChIキー: NQHVICYTIZPXEM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08624034B2
Procedure details


Copper (II) trifluoromethanesulfonate (218 mg, 0.60 mmol) was added to a slurry of (1E,2E)-ethanedial bis[(4-bromo-2-fluorophenyl)hydrazone] (2.61 g, 6.04 mmol) in toluene (25 mL). The reaction was heated to reflux and stirred at this temperature overnight. The reaction was allowed to cool and was filtered through celite, and the filter pad was washed with EtOAc (100 mL). The combined filtrates were washed with 1 N aq HCl (3×100 mL), water (100 mL), and brine (100 mL) and then dried (MgSO4), filtered and concentrated. The crude product was purified via flash chromatography using a Varian SF25-40 g column and an eluent of EtOAc in hexanes (0-50%) to afford the title compound as a yellow solid (1.08 g, 73.9%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.44 (ddd, 1H) 7.47-7.54 (m, 1H) 7.76 (t, 1H) 7.90 (s, 2H).
Quantity
2.61 g
Type
reactant
Reaction Step One


Name
Copper (II) trifluoromethanesulfonate
Quantity
218 mg
Type
catalyst
Reaction Step One

Name
Yield
73.9%
Identifiers


|
REACTION_CXSMILES
|
BrC1C=CC(N/[N:9]=[CH:10]/[CH:11]=[N:12]/[NH:13][C:14]2[CH:19]=[CH:18][C:17]([Br:20])=[CH:16][C:15]=2[F:21])=C(F)C=1>C1(C)C=CC=CC=1.FC(F)(F)S([O-])(=O)=O.[Cu+2].FC(F)(F)S([O-])(=O)=O>[Br:20][C:17]1[CH:18]=[CH:19][C:14]([N:13]2[N:9]=[CH:10][CH:11]=[N:12]2)=[C:15]([F:21])[CH:16]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.61 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)N\N=C\C=N\NC1=C(C=C(C=C1)Br)F)F
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
Copper (II) trifluoromethanesulfonate
|
|
Quantity
|
218 mg
|
|
Type
|
catalyst
|
|
Smiles
|
FC(S(=O)(=O)[O-])(F)F.[Cu+2].FC(S(=O)(=O)[O-])(F)F
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at this temperature overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered through celite
|
WASH
|
Type
|
WASH
|
|
Details
|
the filter pad was washed with EtOAc (100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined filtrates were washed with 1 N aq HCl (3×100 mL), water (100 mL), and brine (100 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified via flash chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C=C1)N1N=CC=N1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.08 g | |
| YIELD: PERCENTYIELD | 73.9% | |
| YIELD: CALCULATEDPERCENTYIELD | 73.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
